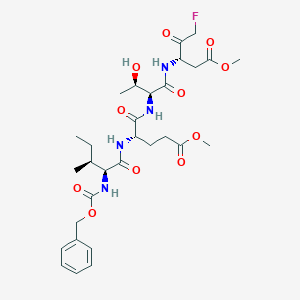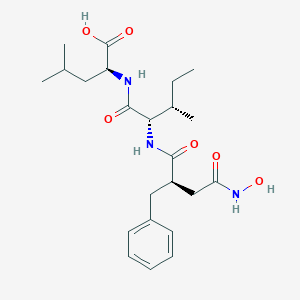
Z-IETD-fmk
概要
説明
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) フルオロメチルケトンは、一般的にZ-IETD-FMKとして知られており、カスパーゼ-8の強力な低分子阻害剤です。カスパーゼ-8は、プログラムされた細胞死の一形態であるアポトーシスプロセスに関与する主要な酵素です。 この化合物は、アポトーシスや関連する細胞プロセスを研究するための科学研究で広く使用されています .
科学的研究の応用
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone has a wide range of scientific research applications, including:
Apoptosis Studies: It is used to study the role of Caspase-8 in apoptosis and to investigate the molecular mechanisms underlying programmed cell death
Cancer Research: The compound is used to explore the potential therapeutic effects of Caspase-8 inhibition in cancer treatment.
Neurodegenerative Diseases: Researchers use it to study the involvement of Caspase-8 in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Infectious Diseases: It has been investigated for its potential to modulate immune responses in infectious diseases
作用機序
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) フルオロメチルケトンの作用機序には、次の手順が含まれます。
カスパーゼ-8への結合: テトラペプチドIETDは、カスパーゼ-8の活性部位に優先的に結合します。
カスパーゼ-8活性の阻害: ベンジルオキシカルボニル基(Z)、O-メチル側鎖、フルオロメチルケトン(FMK)基の添加により、細胞透過性が高まり、追加の細胞毒性効果なしにカスパーゼ-8の活性が阻害されます
ネクロプトーシスの誘導: カスパーゼ-8の不在または不活性化の場合、この化合物は、デスレセプターの関与によるネクロプトーシスの誘導に必要なカスパーゼ-8を阻害することにより、ネクロプトーシスを誘導する可能性があります
類似の化合物との比較
類似の化合物
Z-VAD(OMe)-FMK: カスパーゼ-8を含む複数のカスパーゼを標的とする別のカスパーゼ阻害剤.
MG132: カスパーゼ阻害活性も示すプロテアソーム阻害剤.
ボセプレビル: 同様の作用機序を持つプロテアーゼ阻害剤.
独自性
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) フルオロメチルケトンは、カスパーゼ-8の選択的阻害において独自であり、アポトーシスとネクロプトーシスにおけるカスパーゼ-8の特定の役割を研究するための貴重なツールとなっています。 その細胞透過性の向上と追加の細胞毒性効果がないことは、他の同様の化合物とさらに差別化しています .
Safety and Hazards
生化学分析
Biochemical Properties
Z-IETD-fmk interacts with Caspase-8 (CASP-8), a key enzyme in the apoptosis pathway . The tetrapeptide IETD binds preferentially to the active site of CASP-8 .
Cellular Effects
This compound influences cell function by suppressing RIPK1-dependent apoptosis and contributing to TNF-α-induced RIPK1-dependent necroptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through the blockade of CASP-8 . This blockade acts as an inducer of necroptosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in THP1-HMGB1-Lucia™ cellular assays . The product’s stability and long-term effects on cellular function have been validated in these assays .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound is designed to be used in both in vivo and in vitro cell-based assays to measure the inhibition of apoptosis .
Metabolic Pathways
This compound is involved in the apoptosis pathway, interacting with the enzyme CASP-8 .
準備方法
合成経路と反応条件
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) フルオロメチルケトンの合成には、次の手順が含まれます。
ペプチド合成: テトラペプチドIETD(イソロイシン-グルタミン酸-スレオニン-アスパラギン酸)は、標準的な固相ペプチド合成技術を使用して合成されます。
保護と脱保護: アミノ酸側鎖は、合成中に適切な保護基で保護され、不要な反応を防ぎます。ペプチド鎖が組み立てられた後、保護基は除去されます。
官能基の付加: ベンジルオキシカルボニル基(Z)、O-メチル側鎖、フルオロメチルケトン(FMK)基が添加され、細胞透過性と安定性が向上します
工業生産方法
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) フルオロメチルケトンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)などの品質管理措置が用いられ、製品が要求される基準を満たしていることが保証されます .
化学反応の分析
反応の種類
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) フルオロメチルケトンは、主に次のタイプの反応を起こします。
カスパーゼ-8の阻害: この化合物は、カスパーゼ-8の活性部位に結合し、その活性を阻害します。
ネクロプトーシスの誘導: カスパーゼ-8の不在または不活性化の場合、この化合物は、制御された壊死の一種であるネクロプトーシスを誘導する可能性があります
一般的な試薬と条件
試薬: 合成には、保護されたアミノ酸、カップリング試薬、ジメチルスルホキシド(DMSO)などの溶媒が使用されます。
主要な製品
これらの反応から形成される主な生成物は、Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) フルオロメチルケトンそのものであり、さまざまな生化学的アッセイで阻害剤として使用されます .
科学研究への応用
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) フルオロメチルケトンは、次のものを含む、幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Z-VAD(OMe)-FMK: Another caspase inhibitor that targets multiple caspases, including Caspase-8.
MG132: A proteasome inhibitor that also exhibits caspase inhibitory activity.
Boceprevir: A protease inhibitor with a similar mechanism of action.
Uniqueness
Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone is unique in its selective inhibition of Caspase-8, making it a valuable tool for studying the specific role of Caspase-8 in apoptosis and necroptosis. Its enhanced cell permeability and lack of additional cytotoxic effects further distinguish it from other similar compounds .
特性
IUPAC Name |
methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLCQASLWHYEMX-DEKIMQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43FN4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Z-IETD-FMK interact with caspase-8?
A1: this compound acts as a substrate analog and irreversibly binds to the active site of caspase-8. The fluoromethyl ketone group (FMK) in this compound forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its permanent inactivation. [, , , ]
Q2: What are the downstream effects of caspase-8 inhibition by this compound?
A2: By inhibiting caspase-8, this compound disrupts the extrinsic apoptotic pathway, typically initiated by death receptors like Fas (CD95/APO-1). This inhibition can prevent Bid cleavage, cytochrome c release from mitochondria, and downstream activation of other caspases (like caspase-3, -6, -7, and -9), ultimately suppressing apoptosis. [, , , , , , ]
Q3: Does this compound completely abolish apoptosis?
A3: While this compound effectively inhibits caspase-8 and the extrinsic pathway, it may not entirely prevent apoptosis. Some studies demonstrate that alternative cell death pathways, such as necroptosis or the intrinsic apoptotic pathway, can still be activated in the presence of this compound. [, , , ]
Q4: Can this compound differentiate between canonical and non-canonical inflammasome activation?
A4: Yes, this compound specifically blocks the non-canonical inflammasome pathway by inhibiting caspase-8. This contrasts with Z-YVAD-FMK, a caspase-1 inhibitor, which blocks both canonical and non-canonical inflammasome activation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C27H36F3N5O8, and its molecular weight is 615.6 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data (NMR, IR, etc.) might not be extensively detailed in the provided research, these techniques are likely used for structural confirmation and purity analysis during synthesis and characterization. []
Q7: Under what conditions is this compound typically used?
A7: this compound is commonly used in cell culture experiments to investigate the role of caspase-8 in various cellular processes, including apoptosis. It's typically dissolved in DMSO and added to cell culture media at varying concentrations and durations depending on the specific experimental design. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q8: Is this compound compatible with all cell types?
A8: While this compound is widely used in various cell types, its efficacy and optimal working concentration might vary. It's crucial to optimize the experimental conditions for specific cell lines to ensure accurate results. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q9: Does this compound have any catalytic activity?
A9: No, this compound is an irreversible inhibitor and doesn't possess any intrinsic catalytic activity. It blocks caspase-8 activity by forming a covalent adduct at the enzyme's active site. [, , , ]
Q10: What are the primary research applications of this compound?
A10: this compound is widely used in:
- Apoptosis Research: Investigating the role of caspase-8 in various apoptotic pathways induced by different stimuli. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- Inflammasome Research: Differentiating between canonical and non-canonical inflammasome activation pathways. []
- Drug Discovery: Screening for potential therapeutic targets and evaluating the efficacy of novel caspase-8 inhibitors. []
- Cell Death Mechanisms: Exploring alternative cell death pathways and their interplay with apoptosis. [, , , ]
Q11: Have there been computational studies on this compound?
A11: While not explicitly detailed in the provided research, computational chemistry techniques like molecular docking, molecular dynamics simulations, and QSAR modeling are valuable tools for studying this compound's binding interactions with caspase-8, predicting its properties, and designing more potent and selective caspase-8 inhibitors. []
Q12: How do structural modifications of this compound affect its activity?
A12: The tetrapeptide sequence (IETD) in this compound mimics the caspase-8 cleavage site and is crucial for its selectivity. Modifications to this sequence can significantly impact its binding affinity and inhibitory potency. [, , , ]
Q13: Are there specific formulations of this compound for improved stability or bioavailability?
A13: While the research primarily utilizes DMSO solutions, formulating this compound into nanoparticles or other drug delivery systems could potentially enhance its stability, solubility, and bioavailability for in vivo applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)












